molecular formula C18H30BF2NO4 B8187891 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester

6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester

Cat. No.: B8187891
M. Wt: 373.2 g/mol
InChI Key: XNLNNGZPIPIRID-UHFFFAOYSA-N
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Description

6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a spirocyclic framework and boronic acid ester functionality. It is often used in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester typically involves multiple steps. One common method includes the hydroboration of an appropriate alkene or alkyne to introduce the boronic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid to a boronate ester.

    Reduction: Reduction of the boronic acid to a borane.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronate esters, while reduction could produce boranes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

    6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid: Lacks the pinacol ester moiety but shares the spirocyclic framework.

    2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester: Similar structure but without the Boc protection group.

Uniqueness

6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid pinacol ester is unique due to its combination of a spirocyclic framework, boronic acid ester functionality, and Boc protection group. This combination imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2,2-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BF2NO4/c1-14(2,3)24-13(23)22-10-8-17(9-11-22)12(18(17,20)21)19-25-15(4,5)16(6,7)26-19/h12H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNNGZPIPIRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3(C2(F)F)CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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